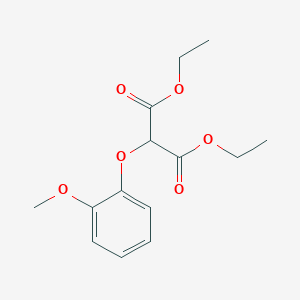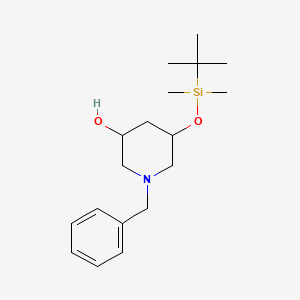
二乙基(2-甲氧基)苯氧基丙二酸酯
描述
Diethyl (2-methoxy)phenoxymalonate is a chemical compound with the molecular formula C14H18O6 . It is a unique compound that is used in various research and development applications .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-substituted cyanoacetamides with diethyl 2-(ethoxymethylene)malonate . The reaction is catalyzed by sodium ethoxide and results in the formation of 2-amino-5-cyano-6-oxo-N,1-diaryl-1,6-dihydropyridine-3-carboxamides .Molecular Structure Analysis
The molecular structure of Diethyl (2-methoxy)phenoxymalonate consists of 14 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The molecular weight of the compound is 282.29 g/mol.科学研究应用
联吡啶和吡唑并嘧啶并吡啶的合成
二乙基-2-(2-甲氧基苯氧基)丙二酸酯是 4,6-二氯-5-(2-甲氧基苯氧基)-2,2'-联吡啶合成的关键中间体,证明了其在构建复杂联吡啶结构中的效用,用于包括材料科学和药物化学在内的各种应用 (Lin Chen, 2011)。此外,它还参与了吡唑并嘧啶并吡啶的无溶剂微波辅助合成,突出了其在通过创新合成方法创建抗菌剂中的作用 (D. Rina, M. Nirmal, C. Vivek, 2018)。
苯并恶嗪和艾伦酯的开发
研究包括其转化为 2H,4H-2-乙氧基羰基-3,4-二氢-3-氧代-1,4-苯并恶嗪,进一步生成具有潜在生物活性的各种衍生物 (V. Dabholkar, Rahul P. Gavande, 2012)。该化合物还可用作共轭艾伦酯和恶唑的快速合成中的前体,证明了其在有机合成中的多功能性 (S. Sano, Hisashi Shimizu, et al., 2006)。
在胺化反应和蒸气压研究中的作用
它与烷基格氏试剂发生胺化反应生成 N-烷基化产物,展示了其在伯胺和苯胺异构体合成中的潜力 (Y. Niwa, K. Takayama, M. Shimizu, 2002)。此外,其相关化合物的蒸气压也已得到研究,有助于了解在化学工艺和产品设计中至关重要的物理性质 (Ming-Jer Lee, and Chang-Ching Su, Ho-mu Lin, 2005)。
在有机合成和光物理研究中的应用
其衍生物已被用于合成色烯并[4,3-b]吡啶,一类具有潜在药理特性的化合物 (V. Mamedov, A. M. Murtazina, et al., 2008)。此外,从二乙基 2-甲基丙二酸氧基化合物衍生的新型四取代锌(II)和铟(III)氯酞菁的光物理性质已得到探索,表明其在光敏材料开发中的重要性 (Meryem Aygün Köksoy, Baybars Köksoy, et al., 2016)。
属性
IUPAC Name |
diethyl 2-(2-methoxyphenoxy)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-4-18-13(15)12(14(16)19-5-2)20-11-9-7-6-8-10(11)17-3/h6-9,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUXZGQASDDLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)


![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)
![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)



![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)


![(1R,4R,5S)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3115155.png)
